5-[(4-methoxyphenyl)amino]-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-(4-methoxyanilino)-2-(4-morpholin-4-ylsulfonylphenyl)-1,3-oxazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c1-28-17-6-4-16(5-7-17)23-21-19(14-22)24-20(30-21)15-2-8-18(9-3-15)31(26,27)25-10-12-29-13-11-25/h2-9,23H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFTRDAVYFJTRGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(N=C(O2)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the catalytic activity of15-lipoxygenases (ALOX15) , a lipid peroxidizing enzyme that exhibits variable functionality in different cancer and inflammation models.
Mode of Action
It’s suggested that similar compounds inhibit alox15 in a substrate-specific manner. This allosteric inhibition is thought to be due to the compound occupying the substrate-binding pocket of one monomer, while the substrate fatty acid is bound at the catalytic center of another monomer within the ALOX15 dimer.
Biochemical Pathways
The inhibition of alox15 can affect the metabolism of linoleic acid and arachidonic acid, which are involved in various biochemical pathways related to inflammation and cancer.
Pharmacokinetics
Similar compounds are typically solid at room temperature, which may influence their absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of alox15 can potentially alter the production of metabolites derived from linoleic acid and arachidonic acid, which may have various effects on cellular processes.
Comparison with Similar Compounds
Structural Analog 1: 5-[(4-Fluorobenzyl)amino]-2-{5-[(4-methoxyphenoxy)methyl]-2-furyl}-1,3-oxazole-4-carbonitrile
- Substituents: Fluorine at the benzylamino group (increases electronegativity). Furyl ring with a 4-methoxyphenoxy methyl group (bulkier substituent).
- Impact :
Structural Analog 2: 2-[4-(Azepane-1-sulfonyl)phenyl]-5-{[3-(morpholin-4-yl)propyl]amino}-1,3-oxazole-4-carbonitrile
- Substituents: Azepane (7-membered ring) sulfonyl group vs. morpholine sulfonyl (6-membered). Propyl-linked morpholine amino group.
- Impact :
Structural Analog 3: 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine
- Substituents :
- Dual chlorophenyl groups (electron-withdrawing).
- Morpholine directly attached to the oxazole.
- Chlorine atoms may increase lipophilicity but raise toxicity concerns .
Structural Analog 4: 5-{[2-(4-Methoxyphenyl)ethyl]amino}-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile
- morpholine sulfonyl. Ethyl-linked 4-methoxyphenylamino group.
- Impact :
Comparative Data Table
Research Findings and Implications
Q & A
Q. Key optimization parameters :
- Temperature control : Reactions involving sulfonylation require <60°C to avoid decomposition.
- Catalyst selection : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency.
- Solvent choice : THF enhances nucleophilic substitution rates compared to DMSO .
Basic: Which analytical techniques are critical for characterizing purity and structural integrity?
Answer:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxyphenyl and morpholine sulfonyl groups) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ for C₂₁H₂₁N₃O₅S: 428.1284) .
- HPLC : Quantifies purity (>95% recommended for biological assays) using reverse-phase C18 columns with acetonitrile/water gradients .
Advanced: How can computational methods predict binding interactions with biological targets?
Answer:
- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model interactions with enzymes (e.g., kinases or phosphatases). For example, the morpholine sulfonyl group may occupy hydrophobic pockets, while the oxazole core hydrogen-bonds with catalytic residues .
- Density Functional Theory (DFT) : Calculates electron distribution to identify reactive sites (e.g., nucleophilic carbonitrile group) .
- MD simulations : Assess stability of ligand-target complexes over nanosecond timescales .
Advanced: How to resolve contradictions in reported biological activity data?
Answer:
Contradictions (e.g., IC₅₀ variability in enzyme inhibition) may arise from:
- Assay conditions : Buffer pH or ionic strength affects ionization of the carbonitrile group. Standardize protocols (e.g., Tris-HCl pH 7.4 vs. phosphate buffers) .
- Structural analogs : Compare activity of derivatives (e.g., replacing morpholine sulfonyl with piperidine sulfonyl) to isolate pharmacophore contributions .
- Off-target effects : Use knockout cell lines or competitive binding assays to confirm specificity .
Advanced: What strategies improve solubility and bioavailability for in vivo studies?
Answer:
- Prodrug design : Convert the carbonitrile group to a carbamate ester for enhanced membrane permeability .
- Co-crystallization : Co-formulate with cyclodextrins to increase aqueous solubility (e.g., β-cyclodextrin increases solubility by 8×) .
- Particle size reduction : Nano-milling (<200 nm) improves dissolution kinetics in pharmacokinetic studies .
Basic: What safety precautions are required during synthesis?
Answer:
- Ventilation : Use fume hoods when handling volatile reagents (e.g., chlorosulfonic acid) .
- Personal protective equipment (PPE) : Nitrile gloves and safety goggles mandatory.
- Waste disposal : Neutralize acidic/byproduct streams before disposal (e.g., sodium bicarbonate for sulfonic acid waste) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
- Core modifications : Synthesize analogs with thiazole or imidazole cores instead of oxazole to assess ring flexibility .
- Substituent variation : Replace 4-methoxyphenyl with electron-withdrawing groups (e.g., nitro) to study electronic effects on bioactivity .
- Pharmacokinetic profiling : Measure logP (octanol-water) and plasma protein binding to correlate structural changes with ADME properties .
Basic: What are the stability considerations for long-term storage?
Answer:
- Temperature : Store at –20°C in amber vials to prevent photodegradation of the oxazole ring .
- Moisture control : Use desiccants (e.g., silica gel) to avoid hydrolysis of the sulfonamide group .
- Periodic analysis : Reassess purity via HPLC every 6 months .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
